molecular formula C19H26ClN3O4S B11339618 1-({1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide

1-({1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide

Cat. No.: B11339618
M. Wt: 427.9 g/mol
InChI Key: ZCQZPUPTLZUQBP-UHFFFAOYSA-N
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Description

1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring system substituted with a chlorophenyl group and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl precursors.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the piperidine ring.

    Attachment of the Methanesulfonyl Group: This is typically done using methanesulfonyl chloride in the presence of a base to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents or halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXAMIDE
  • 1-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXAMIDE

Uniqueness

1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The methanesulfonyl group also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H26ClN3O4S

Molecular Weight

427.9 g/mol

IUPAC Name

1-[1-[(2-chlorophenyl)methylsulfonyl]piperidine-4-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C19H26ClN3O4S/c20-17-4-2-1-3-16(17)13-28(26,27)23-11-7-15(8-12-23)19(25)22-9-5-14(6-10-22)18(21)24/h1-4,14-15H,5-13H2,(H2,21,24)

InChI Key

ZCQZPUPTLZUQBP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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